D-Glucose-13C6,d7 (CAS: 201417-01-8) is a highly enriched, dual-labeled stable isotope standard featuring complete 13C substitution at all six carbon positions and deuterium substitution at all seven non-exchangeable carbon-bound hydrogen positions. This specific isotopic architecture yields a precise +13 Da mass shift compared to unlabeled D-glucose. In analytical chemistry, metabolomics, and structural biology, it serves as an elite internal standard for isotope dilution mass spectrometry (IDMS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound's high isotopic purity (typically ≥99 atom % 13C, ≥97 atom % D) and the strategic restriction of deuterium to non-exchangeable sites make it a highly stable, predictable, and interference-free reference material for absolute quantification in complex biological matrices .
Substituting D-Glucose-13C6,d7 with single-labeled analogs (such as D-Glucose-13C6) or fully deuterated variants (D-Glucose-d12) fundamentally compromises quantitative accuracy in advanced assays. In 13C-Metabolic Flux Analysis (13C-MFA), using D-Glucose-13C6 as an internal standard results in severe signal overlap with biologically derived M+6 glucose isotopologues, rendering absolute baseline quantification impossible. Conversely, utilizing D-Glucose-d12 introduces severe isotopic scrambling, as its five hydroxyl deuteriums rapidly exchange with protons in standard aqueous or methanolic extraction buffers, leading to unpredictable mass shifts and peak broadening. D-Glucose-13C6,d7 is specifically engineered to bypass both biological isotopic overlap and solvent-induced H/D exchange, ensuring a stable, distinct +13 Da mass channel for procurement-critical reproducibility [1].
In 13C-MFA, biological samples are fed 13C-labeled precursors, generating metabolite isotopologues ranging from M+0 to M+6. If D-Glucose-13C6 is used as an internal standard, its M+6 mass perfectly overlaps with the fully labeled biological glucose, preventing accurate baseline quantification. D-Glucose-13C6,d7 provides a guaranteed +13 Da mass shift, creating a +7 Da clearance above the maximum biological labeling limit. This allows simultaneous monitoring of all biological carbon fluxes without internal standard interference [1].
| Evidence Dimension | Mass shift separation from fully 13C-labeled biological metabolites |
| Target Compound Data | +7 Da clearance (M+13 total shift) |
| Comparator Or Baseline | D-Glucose-13C6 (0 Da clearance, complete M+6 overlap) |
| Quantified Difference | 100% resolution of internal standard from biological M+6 isotopologues |
| Conditions | 13C-MFA LC-MS/MS quantification assays |
Procurement of the dual-labeled 13C6,d7 variant is strictly required for 13C-MFA, as single-labeled 13C6 standards cannot be mathematically deconvoluted from fully labeled biological samples.
Fully deuterated glucose (D-Glucose-d12) contains five exchangeable deuteriums on its hydroxyl groups, which rapidly exchange with hydrogen when dissolved in standard aqueous or methanolic extraction buffers. This leads to a loss of up to 5 Da in mass shift and creates a heterogeneous mixture of isotopologues. D-Glucose-13C6,d7 restricts deuterium labeling strictly to the seven non-exchangeable carbon-bound positions. Consequently, it retains 100% of its +13 Da mass shift regardless of the protic nature of the solvent, ensuring a single, sharp precursor ion for MS/MS transitions.
| Evidence Dimension | Mass shift stability in aqueous/methanolic solvents |
| Target Compound Data | Stable +13 Da mass shift (0% H/D exchange loss) |
| Comparator Or Baseline | D-Glucose-d12 (Loss of up to 5 Da mass shift) |
| Quantified Difference | Elimination of solvent-induced isotopic scrambling |
| Conditions | Standard polar metabolite extraction (e.g., 70% Methanol/H2O) |
Eliminates the need to purchase expensive deuterated solvents for sample preparation, integrating seamlessly into standard, cost-effective metabolomic workflows.
In GC-MS metabolomics, glucose is typically derivatized using bulky reagents like MSTFA or MOX-TMS, which add numerous carbon and silicon atoms. This artificially broadens the natural isotopic envelope of the analyte, often extending significant M+1 to M+5 background signals. Using low-mass-shift standards like D-Glucose-d2 or 13C1 results in severe signal contamination from the derivatized natural glucose envelope. The +13 Da mass shift of D-Glucose-13C6,d7 completely bypasses this extended envelope, reducing false-positive integration and improving the signal-to-noise ratio in heavy matrix samples [1].
| Evidence Dimension | Precursor mass isolation from derivatized natural isotopic envelope |
| Target Compound Data | M+13 (completely isolated from M+0 to M+5 background) |
| Comparator Or Baseline | D-Glucose-d2 or 13C1 (M+2/M+1, heavy overlap with TMS-derivatized background) |
| Quantified Difference | >99% reduction in natural isotopic background interference |
| Conditions | GC-MS with MOX-TMS or MSTFA derivatization |
Ensures high-fidelity peak integration in GC-MS by physically separating the internal standard's mass channel from the bulky derivatization tags' isotopic spread.
In advanced NMR applications such as Signal Amplification by Reversible Exchange (SABRE), detecting dilute metabolites in complex mixtures is challenging due to matrix interference. D-Glucose-13C6,d7 has been demonstrated to enable precise quantification at millimolar concentration levels within minutes. The combination of 13C and D labeling, coupled with a linear hyperpolarized response as a function of concentration, allows for rapid isomeric form quantification using a single transient, vastly outperforming the sensitivity and acquisition time of natural abundance 13C measurements [1].
| Evidence Dimension | NMR quantification speed and sensitivity |
| Target Compound Data | Millimolar quantification within minutes (single transient) |
| Comparator Or Baseline | Natural abundance D-Glucose (Requires extended signal averaging, subject to matrix overlap) |
| Quantified Difference | Orders of magnitude reduction in acquisition time with linear hyperpolarized response |
| Conditions | Hyperpolarized NMR / SABRE chemosensing in complex mixtures |
Provides a highly specific, background-free NMR probe for rapid, non-destructive quantification in complex biofluids where standard NMR fails.
D-Glucose-13C6,d7 is the mandatory internal standard for 13C-MFA workflows, as its +13 Da mass shift ensures zero overlap with the biologically generated M+6 isotopologues of glucose, enabling precise mathematical deconvolution of metabolic fluxes [1].
By restricting deuterium to non-exchangeable carbon-bound positions, this compound guarantees predictable MRM transitions without isotopic scrambling during standard aqueous or methanolic extraction, making it ideal for large-scale clinical metabolomics [1].
The massive +13 Da shift clears the extended natural isotopic envelopes generated by bulky TMS or MOX derivatization reagents, eliminating false-positive integrations in complex GC-MS matrices[1].
The dual-labeled structure provides a unique, background-free probe for rapid, single-transient quantification in complex, signal-dense matrices using SABRE or nhPHIP-NMR techniques[2].